
LG100754
説明
LG 100754 is a ligand of retinoid X receptor (RXR) that modulates the activity of RXR dimers. It acts as an antagonist towards RXR homodimers but as an agonist of heterodimers consisting of RXR and retinoic acid receptor (RAR) or PPARs. LG 100754, at 1 µM, is a weak agonist of RXR-PPARγ but strongly enhances signaling through the heterodimer in response to PPARγ ligands, including rosiglitazone and 15-deoxy-Δ12,14-prostaglandin J2.4 Through this action, LG 100754 decreases glucose levels and relieves insulin resistance in mice.
CD 3159 is a retinoic acid receptors antagonist & agonist; a mixed function retinoid whose activity is dimer-selective.
科学的研究の応用
レチノイン酸受容体 (RARs) およびレチノイドX核受容体 (RXRs) における役割
LG100754は、細胞コンテキストにおいてRARを活性化する「ファントムリガンド」として作用することが報告されています . This compoundは、完全なRXRアンタゴニストとして作用します . これは、RARsおよびRXRsが、機能的なヘテロダイマーの生成を通じて生物学的活性を発揮するリガンド依存性転写調節因子であるため重要です .
RXR:PPARγアゴニストへの影響
This compoundは、新規のRXR:PPARγアゴニストであり、in vivoで血糖値を低下させることが示されています . This compoundは、RXR:肝X受容体α、RXR:肝X受容体β、RXR:胆汁酸受容体/ファルネソイドX受容体、およびRXR:神経成長因子誘導遺伝子Bなどの他のLG100268応答性ヘテロダイマーを活性化しません .
脂肪細胞分化への影響
This compoundは、脂肪細胞分化を含む細胞内RXR:PPARγ依存性経路を誘発します . これは、肥満や糖尿病などの代謝性疾患のコンテキストにおいて重要です。
インスリン抵抗性の改善における役割
db/db動物に対するthis compoundの処置は、in vivoでインスリン抵抗性の改善につながります . これは、糖尿病の治療におけるこの化合物の潜在的な治療的用途を示唆しています。
TNFα媒介性インスリン受容体低リン酸化の阻害
LG100268と同様に、this compoundは、成熟した脂肪細胞におけるTNFα媒介性インスリン受容体(IR)リン酸化阻害を阻止できます . これは、インスリン抵抗性と2型糖尿病の管理に影響を与える可能性があります。
RXR:PPARγの選択的活性化の可能性
LG100268とthis compoundによるRXR:PPARγの活性化は、異なるメカニズムを通じて行われます . そのため、this compoundは、RXRを通じて機能する新規クラスのインスリン感受性向上薬を表しており、LG100268と比較してより高いヘテロダイマー選択性を示しています .
作用機序
Target of Action
LG100754, also known as (2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid, CD 3159, or LG 100754, primarily targets the Retinoic acid receptors (RARs) and Retinoid X nuclear receptors (RXRs). These are ligand-dependent transcriptional modulators that execute their biological action through the generation of functional heterodimers .
Mode of Action
This compound acts as a full RXR antagonist . It has been reported to act as a ‘phantom ligand’ activating RAR in a cellular context . The ‘phantom ligand effect’ of this compound is due to a direct binding of the ligand to RAR that stabilizes coactivator interactions, thus accounting for the observed transcriptional activation of RAR/RXR .
Biochemical Pathways
This compound triggers cellular RXR:PPARγ-dependent pathways including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor .
Pharmacokinetics
Its ability to mediate effects as a full rxr antagonist and to activate rar in a cellular context suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The result of this compound’s action is the transcriptional activation of RAR/RXR . This leads to the triggering of RXR:PPARγ-dependent pathways, including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor .
Action Environment
Its ability to act as a full rxr antagonist and to activate rar in a cellular context suggests that it can function effectively in the intracellular environment .
生化学分析
Biochemical Properties
LG100754 is known to interact with RXRs, acting as an obligate dimer partner in many signaling pathways . It has been reported to act as a full RXR antagonist . The compound this compound mediates its effect through a direct binding to RAR that stabilizes coactivator interactions, thus accounting for the observed transcriptional activation of RAR/RXR .
Cellular Effects
This compound has been shown to trigger cellular RXR:PPARγ-dependent pathways, including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor . It does not activate key farnesoid X receptor and liver X receptor target genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the ligand binding domain (LBD) of the RARα and RXRα . Its propoxy group sterically prevents the H12 associating with the LBD, without affecting the dimerization or the active conformation of RAR .
特性
IUPAC Name |
(2E,4E,6Z)-3-methyl-7-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)octa-2,4,6-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O3/c1-8-14-29-23-17-22-21(25(4,5)12-13-26(22,6)7)16-20(23)19(3)11-9-10-18(2)15-24(27)28/h9-11,15-17H,8,12-14H2,1-7H3,(H,27,28)/b10-9+,18-15+,19-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNODNXQAYXJFMQ-LQUSFLDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1C(=CC=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1/C(=C\C=C\C(=C\C(=O)O)\C)/C)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180713-37-5 | |
| Record name | CD 3159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180713375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)
![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)
![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)
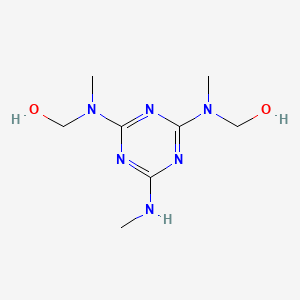
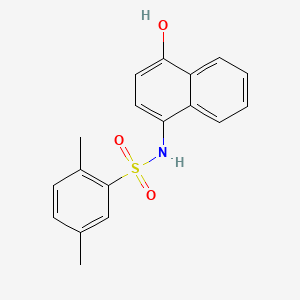
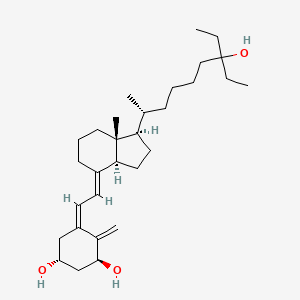

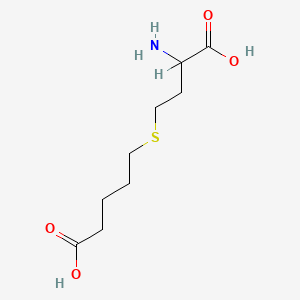
![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)
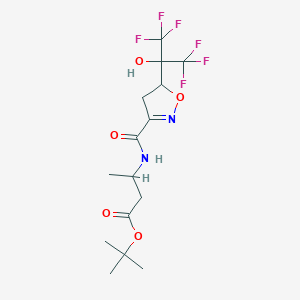
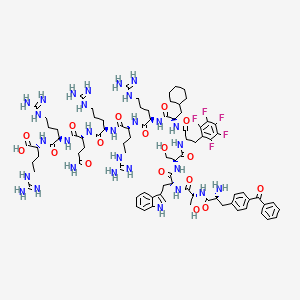
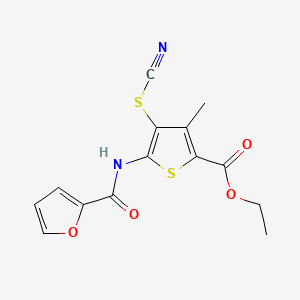
![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)